![molecular formula C18H21F3N4O3 B2868733 2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine CAS No. 2202083-70-1](/img/structure/B2868733.png)
2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The compound also contains a piperidine ring, which is a common structural element in many pharmaceuticals and natural products.
Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including alkylation, acylation, and various types of cycloaddition reactions . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present.Applications De Recherche Scientifique
Unconventional Piperidines Synthesis
The compound plays a role in the development of new polyfunctionalized piperidine derivatives through catalytic reactions. It serves as a building block in the regioselective introduction of functional groups to pyridine, enabling the synthesis of unconventional piperidines with unique substitution patterns. This methodology opens up possibilities for creating novel piperidine derivatives with potential applications in medicinal chemistry and materials science (Crotti, Berti, & Pineschi, 2011).
Antitumor Activity
Research on polymethoxylated fused pyridine ring systems, which include derivatives structurally related to the compound , has shown promising antitumor activity. Specific derivatives have demonstrated broad-spectrum antitumor effects against various cancer cell lines, indicating the potential of such compounds in cancer therapy. The studies highlight the role of methoxylated and pyrazole-containing pyridine derivatives in developing new anticancer agents (Rostom, Hassan, & El-Subbagh, 2009).
Antimicrobial Applications
Compounds featuring pyrazole and pyridine moieties, akin to the chemical structure , have been investigated for their antimicrobial properties. The synthesis of novel thiazolo[3, 2]pyridines containing the pyrazolyl moiety and their subsequent evaluation for antimicrobial activities underscore the potential of such compounds in addressing microbial resistance. These findings support the exploration of pyrazole-pyridine derivatives as a basis for developing new antimicrobial agents (El-Emary, Khalil, Ali, & El-Adasy, 2005).
Organic Electronics
The synthesis and characterization of pyrazolo[4,3-b]pyridine derivatives containing methoxy and hydroxy phenyl groups have revealed their utility in organic electronics. Such compounds exhibit stable thermal properties and have been used to fabricate devices showing rectification behavior and photovoltaic properties. This application demonstrates the compound's relevance in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells (El-Menyawy, Zedan, & Nawar, 2019).
Mécanisme D'action
Propriétés
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O3/c1-24-10-13(16(23-24)27-2)17(26)25-8-6-12(7-9-25)11-28-15-5-3-4-14(22-15)18(19,20)21/h3-5,10,12H,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOZKHPUYKAYON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
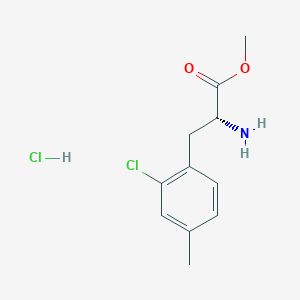
![7-methyl-3-(4-(tetrahydrofuran-2-carbonyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2868651.png)

![4-cyano-N-(3-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)benzamide](/img/structure/B2868654.png)
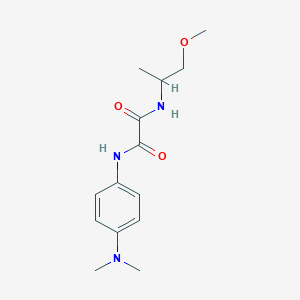
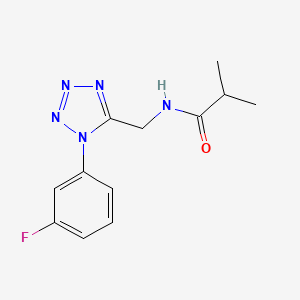
![N-(1-Cyanobutyl)-2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2868657.png)
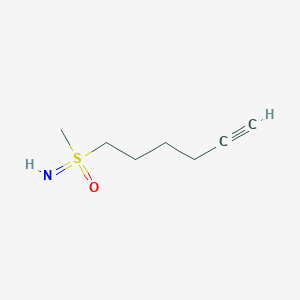

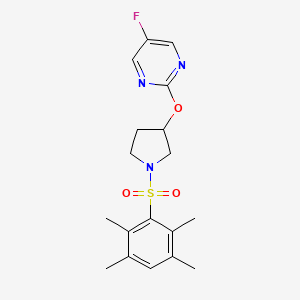
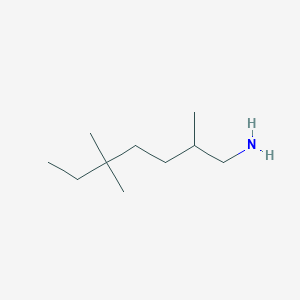
![6-Benzyl-3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2868669.png)

![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinoxaline](/img/structure/B2868671.png)
